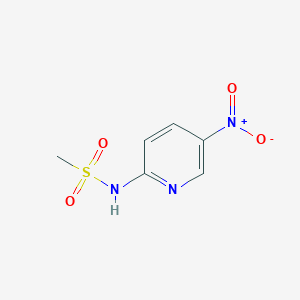

N-(5-nitropyridin-2-yl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-nitropyridin-2-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c1-14(12,13)8-6-3-2-5(4-7-6)9(10)11/h2-4H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGZKRNIRWBBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 5 Nitropyridin 2 Yl Methanesulfonamide

Historical and Current Synthetic Routes to N-(5-nitropyridin-2-yl)methanesulfonamide

The preparation of this compound has evolved from traditional methods to more refined and efficient strategies, reflecting the advancements in synthetic organic chemistry.

Classical Approaches for this compound Synthesis

The classical synthesis of this compound is a two-step process. The first step involves the nitration of 2-aminopyridine (B139424) to yield the key intermediate, 2-amino-5-nitropyridine (B18323). guidechem.comchemicalbook.com This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. guidechem.com The nitration reaction selectively introduces a nitro group at the fifth position of the pyridine (B92270) ring. guidechem.com

The second step is the sulfonylation of the amino group of 2-amino-5-nitropyridine. The most common classical method for this transformation is the reaction with methanesulfonyl chloride in the presence of a base. Pyridine is often used as both the solvent and the base to neutralize the hydrochloric acid generated during the reaction.

Reaction Scheme:

Nitration of 2-aminopyridine: 2-aminopyridine + HNO₃/H₂SO₄ → 2-amino-5-nitropyridine

Sulfonylation of 2-amino-5-nitropyridine: 2-amino-5-nitropyridine + CH₃SO₂Cl → this compound

This traditional approach, while effective, often requires harsh reaction conditions and can lead to the formation of byproducts, necessitating careful purification.

Modern and Efficient Synthetic Strategies for this compound

Modern synthetic strategies focus on improving the efficiency, selectivity, and environmental footprint of the synthesis. For the sulfonylation step, alternative methods to the classical use of methanesulfonyl chloride in pyridine have been developed. These include the use of alternative bases and solvents, as well as different sulfonating agents.

One modern approach involves the use of milder bases such as triethylamine (B128534) or diisopropylethylamine in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran. This can lead to cleaner reactions with easier work-up procedures.

Furthermore, catalytic methods for sulfonamide synthesis are an area of active research. While not yet specifically reported for this compound, copper-catalyzed coupling of thiols and amines presents a potential modern route. rsc.orgcardiff.ac.uk Another innovative approach is the use of sulfonyl fluorides as starting materials, which can offer higher stability and different reactivity profiles compared to sulfonyl chlorides. acs.orgwur.nl

Precursor Chemistry and Reagents in the Synthesis of this compound

The successful synthesis of this compound is highly dependent on the quality and reactivity of its precursors and reagents.

The primary precursor is 2-amino-5-nitropyridine . This yellow crystalline solid is typically prepared by the nitration of 2-aminopyridine. guidechem.com Several synthetic routes to 2-amino-5-nitropyridine have been reported, with a common method involving the use of a mixture of concentrated nitric acid and sulfuric acid in 1,2-dichloroethane, which can yield the product in high purity (98.66%) and yield (91.67%). chemicalbook.com

The key reagent for the sulfonylation step is methanesulfonyl chloride . This is a highly reactive chemical that should be handled with care due to its corrosive and lachrymatory nature. It serves as the source of the methanesulfonyl group that forms the sulfonamide bond.

The choice of base is also critical. In classical methods, pyridine is used. In more modern approaches, non-nucleophilic organic bases like triethylamine or diisopropylethylamine are often preferred to minimize side reactions.

The solvent plays a crucial role in the reaction, affecting solubility, reaction rate, and in some cases, the reaction pathway. Common solvents for this type of reaction include pyridine, dichloromethane, and tetrahydrofuran.

Reaction Optimization and Yield Enhancement in this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include:

Temperature: The sulfonylation reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic nature of the reaction and minimize the formation of byproducts. The temperature is then often allowed to rise to room temperature to ensure the completion of the reaction.

Stoichiometry: The molar ratio of the reactants is a critical factor. A slight excess of methanesulfonyl chloride is sometimes used to ensure complete conversion of the 2-amino-5-nitropyridine. The amount of base used is also important for effective neutralization of the generated acid.

Addition Rate: Slow, dropwise addition of methanesulfonyl chloride to the solution of 2-amino-5-nitropyridine and base is recommended to maintain control over the reaction temperature and prevent localized overheating.

Reaction Time: The reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of completion.

By carefully controlling these parameters, the yield of the desired product can be significantly enhanced, and the need for extensive purification can be reduced.

Green Chemistry Principles in this compound Production

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. Several areas can be targeted for improvement:

Solvent Selection: Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, where possible, is a key consideration. scilit.com Recent research has shown the feasibility of conducting sulfonamide synthesis in water or under solvent-free conditions. sci-hub.seresearchgate.net

Catalysis: The development of catalytic methods for sulfonamide formation would reduce the need for stoichiometric reagents and minimize waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can improve atom economy and reduce waste. rsc.org

Alternative Reagents: The use of more environmentally benign sulfonating agents is an area of interest. For instance, methods utilizing sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) for the in-situ generation of sulfonyl chlorides from thiols in sustainable solvents have been developed. rsc.org

Scale-Up Considerations for this compound Synthesis

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale presents several challenges:

Heat Management: The exothermic nature of both the nitration and sulfonylation steps requires efficient heat dissipation to prevent runaway reactions. This is a critical safety consideration on a large scale.

Reagent Handling: The safe storage and handling of large quantities of corrosive and reactive materials like concentrated acids and methanesulfonyl chloride are paramount.

Process Safety: A thorough hazard and operability (HAZOP) study is necessary to identify and mitigate potential safety risks associated with the process.

Purification: Developing a scalable and efficient purification method is crucial for obtaining the product with the desired purity. Crystallization is often the preferred method for large-scale purification.

Cost-Effectiveness: The cost of raw materials, energy consumption, and waste disposal are significant factors in the economic viability of the industrial production process.

Continuous flow chemistry is an emerging technology that can address many of the challenges of scale-up, offering better control over reaction parameters and improved safety. researchgate.net

Data Tables

Table 1: Typical Reaction Conditions for the Synthesis of 2-amino-5-nitropyridine

| Parameter | Condition | Reference |

| Starting Material | 2-aminopyridine | chemicalbook.com |

| Nitrating Agent | Concentrated HNO₃/H₂SO₄ | guidechem.comchemicalbook.com |

| Solvent | 1,2-dichloroethane | chemicalbook.com |

| Temperature | < 10 °C (addition), then 58 °C | chemicalbook.com |

| Reaction Time | 12 hours | chemicalbook.com |

| Yield | ~92% | chemicalbook.com |

Table 2: General Conditions for the Synthesis of this compound

| Parameter | Classical Method | Modern Approach |

| Starting Material | 2-amino-5-nitropyridine | 2-amino-5-nitropyridine |

| Sulfonylating Agent | Methanesulfonyl chloride | Methanesulfonyl chloride or alternative |

| Base | Pyridine | Triethylamine, DIPEA |

| Solvent | Pyridine | Dichloromethane, THF, 2-MeTHF |

| Temperature | 0 °C to room temperature | 0 °C to room temperature |

In-depth Spectroscopic Analysis of this compound Remains Elusive in Publicly Accessible Scientific Literature

A thorough and exhaustive search of publicly available scientific databases, academic journals, and chemical repositories has revealed a significant lack of detailed spectroscopic data for the chemical compound this compound. Despite its availability from commercial suppliers, in-depth structural elucidation and advanced spectroscopic analysis, as requested, are not documented in the accessible literature.

The investigation sought to compile a comprehensive report on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this compound. The intended scope was to include detailed assignments for Proton NMR (¹H-NMR) and Carbon-13 NMR (¹³C-NMR), an analysis of two-dimensional NMR techniques (such as COSY, HMQC, and HMBC), high-resolution mass spectrometry (HRMS) for exact mass determination, and an examination of its fragmentation pathways under electron ionization conditions.

However, the search did not yield any peer-reviewed articles, scholarly theses, or supplementary materials that provide the specific experimental data necessary to fulfill these analytical sections. While general information on the synthesis and reactivity of related nitropyridine and sulfonamide compounds is available, this information does not extend to the specific spectroscopic characterization of this compound.

Consequently, the creation of a detailed article focusing solely on the advanced structural elucidation and spectroscopic analysis of this compound is not feasible at this time due to the absence of the required primary data in the public domain.

Advanced Structural Elucidation and Spectroscopic Analysis of N 5 Nitropyridin 2 Yl Methanesulfonamide

Infrared (IR) Spectroscopy and Vibrational Analysis of N-(5-nitropyridin-2-yl)methanesulfonamide

The infrared spectrum of this compound is instrumental in identifying its functional groups and understanding its vibrational modes. While a dedicated, publicly available experimental spectrum for this specific compound is not readily found, a detailed analysis can be conducted by examining the characteristic vibrational frequencies of its constituent parts: the nitropyridine ring and the methanesulfonamide (B31651) group. This analysis is supported by extensive research on similar molecular structures.

The key vibrational modes for this compound are expected in several distinct regions of the infrared spectrum. The N-H stretching vibration of the sulfonamide group is typically observed as a sharp band in the region of 3300-3200 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine (B92270) ring are expected to appear above 3000 cm⁻¹.

The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are prominent features and are anticipated to be found around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. These strong absorptions are characteristic of nitro-aromatic compounds.

The sulfonyl (SO₂) group from the methanesulfonamide moiety also gives rise to strong, characteristic absorption bands. The asymmetric SO₂ stretching vibration is typically located in the 1350-1320 cm⁻¹ range, while the symmetric stretching is found at 1160-1140 cm⁻¹. The presence of these bands provides clear evidence for the sulfonamide group.

Vibrations associated with the pyridine ring, including C=C and C=N stretching, are expected in the 1600-1400 cm⁻¹ region. The C-N stretching vibrations can be challenging to assign due to mixing with other vibrational modes but are generally found between 1382 and 1266 cm⁻¹. researchgate.net

A summary of the expected characteristic vibrational frequencies for this compound, based on data from analogous compounds, is presented in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300-3200 | Sulfonamide |

| Aromatic C-H Stretch | > 3000 | Pyridine Ring |

| Asymmetric NO₂ Stretch | 1530-1500 | Nitro Group |

| Symmetric NO₂ Stretch | 1350-1330 | Nitro Group |

| Asymmetric SO₂ Stretch | 1350-1320 | Sulfonamide |

| Symmetric SO₂ Stretch | 1160-1140 | Sulfonamide |

| C=C and C=N Stretch | 1600-1400 | Pyridine Ring |

X-ray Crystallography of this compound

Crystal Structure Determination and Molecular Conformation of this compound

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the molecular conformation can be inferred from crystallographic studies of structurally related sulfonamides and nitropyridines. It is anticipated that the pyridine ring is essentially planar. The geometry around the sulfur atom in the methanesulfonamide group is expected to be tetrahedral.

The conformation of the molecule will be largely determined by the torsion angles involving the S-N bond and the bond connecting the sulfonamide nitrogen to the pyridine ring. In related structures, the amide group and the pyridine ring are often not co-planar. For instance, in 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, the torsion angle between the amide group and the pyridine ring is reported to be around 142-148°. researchgate.netnih.gov A similar non-planar arrangement is expected for this compound to minimize steric hindrance.

The table below presents hypothetical crystallographic parameters for this compound based on common crystal systems for related organic molecules. This is for illustrative purposes only, as experimental data is not available.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~8-10 |

| c (Å) | ~20-24 |

| β (°) | ~90-95 |

| Z | 4 |

Intermolecular Interactions and Packing in the Solid State of this compound

The solid-state packing of this compound is expected to be governed by a variety of intermolecular interactions, primarily hydrogen bonding and π-π stacking. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O).

It is highly probable that the N-H of the sulfonamide group will form a hydrogen bond with a nitrogen atom of the pyridine ring or an oxygen atom of the nitro or sulfonyl group of an adjacent molecule. In the crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, independent molecules are linked by pairs of N—H⋯N hydrogen bonds to form dimers. researchgate.netnih.gov Similar dimeric structures or chain motifs mediated by hydrogen bonds are plausible for this compound.

Furthermore, C—H⋯O hydrogen bonds, where the hydrogen atoms of the pyridine ring or the methyl group interact with the oxygen atoms of the nitro and sulfonyl groups, are also likely to contribute to the stability of the crystal lattice.

The presence of the electron-deficient nitropyridine ring suggests the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions, along with the network of hydrogen bonds, would result in a stable three-dimensional supramolecular architecture.

Theoretical and Computational Chemistry Studies on N 5 Nitropyridin 2 Yl Methanesulfonamide

Quantum Chemical Calculations on N-(5-nitropyridin-2-yl)methanesulfonamide

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine stable conformations, vibrational frequencies, and a host of electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like this compound. DFT studies can elucidate the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and conformation. researchgate.netscilit.com

Calculations for analogous sulfonamide and nitropyridine compounds have demonstrated that DFT, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict these structural parameters. researchgate.netresearchgate.net For this compound, these studies would reveal the planarity of the pyridine (B92270) ring and the tetrahedral geometry around the sulfur atom of the methanesulfonamide (B31651) group. The electronic properties derived from DFT, such as atomic charges, provide insight into the distribution of electrons across the molecule. researchgate.net

Table 1: Predicted Structural Parameters for this compound based on DFT Calculations on Analogous Structures

| Parameter | Description | Predicted Value |

|---|---|---|

| C-N (Pyridine Ring) | Average carbon-nitrogen bond length within the pyridine ring. | ~1.34 Å |

| N-S (Sulfonamide Linkage) | Bond length between the pyridine nitrogen and the sulfur atom. | ~1.65 Å |

| S=O (Sulfonyl Group) | Double bond length between sulfur and oxygen atoms. | ~1.43 Å |

| C-NO2 (Nitro Group) | Bond length between the pyridine carbon and the nitro group nitrogen. | ~1.47 Å |

| ∠ O-S-O | Angle between the two oxygen atoms and the sulfur atom. | ~120° |

| ∠ C-N-S | Angle of the sulfonamide linkage to the pyridine ring. | ~125° |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denumberanalytics.com The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential regions. researchgate.net

For this compound, the MEP map would show distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be localized over the oxygen atoms of the nitro (NO2) group and the sulfonyl (SO2) group, which are highly electronegative. researchgate.netresearchgate.net

Positive Regions (Blue): These electron-deficient areas indicate sites for potential nucleophilic attack. The most positive potential is typically found around the hydrogen atom attached to the sulfonamide nitrogen, making it a potential hydrogen bond donor. researchgate.net

Neutral Regions (Green): These areas represent regions with near-zero potential, such as the carbon-hydrogen bonds of the methyl group.

This visual representation is crucial for understanding intermolecular interactions, including how the molecule might bind to a biological target. numberanalytics.com

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. ajchem-a.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net In this compound, the presence of the electron-withdrawing nitro group and the pyridine ring is expected to lower the LUMO energy, while the sulfonamide group can influence the HOMO energy level. rsc.orgresearchgate.net The analysis of the spatial distribution of these orbitals indicates the most probable sites for chemical reactions.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Orbital/Parameter | Description | Expected Characteristics |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | Likely localized on the sulfonamide moiety and parts of the pyridine ring. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | Primarily localized on the nitropyridine ring, especially the nitro group. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A relatively small gap is expected, suggesting moderate to high reactivity. |

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. peerj.com By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, revealing conformational changes and interactions with the surrounding environment (e.g., solvent or a biological macromolecule). nih.gov

For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: Investigate the rotational freedom around the N-S bond and other single bonds to identify the most stable and populated conformations in solution.

Study Solvation Effects: Model the interactions between the molecule and solvent molecules (e.g., water) to understand its solubility and the structure of its solvation shell.

Simulate Protein-Ligand Binding: If the molecule is a potential drug candidate, MD simulations can model its binding to a target protein, providing insights into the stability of the complex, key interacting residues, and the thermodynamics of binding. peerj.comnih.gov Studies on other sulfonamides have used MD to confirm the stability of inhibitor-protein complexes. nih.gov

In Silico Prediction of this compound Reactivity and Selectivity

In silico methods, which are based on computational chemistry, allow for the prediction of a molecule's reactivity and selectivity without the need for laboratory experiments. This is achieved by integrating the findings from various theoretical models.

The reactivity of this compound can be predicted by combining insights from DFT, MEP, and FMO analyses:

Electrophilic Sites: The MEP map identifies the oxygen atoms of the nitro and sulfonyl groups as the most electron-rich regions, making them the primary targets for electrophiles. researchgate.net

Nucleophilic Sites: The LUMO is predominantly located on the nitropyridine ring, indicating that this part of the molecule is the most susceptible to nucleophilic attack. The electron-deficient carbon atoms of the pyridine ring, influenced by the nitro group, are likely reactive sites.

Acidity: The positive electrostatic potential around the sulfonamide N-H proton suggests it is the most acidic proton in the molecule and the most likely site for deprotonation.

These predictions help in understanding the molecule's metabolic fate, potential chemical incompatibilities, and the design of synthetic pathways.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds. wjpsonline.com

A QSAR study involving this compound and its analogues would typically involve the following steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activity (e.g., enzyme inhibition) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the series.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

For sulfonamide and pyridine derivatives, QSAR studies have successfully identified key structural features that influence their activity. wjpsonline.comnih.govtandfonline.com Such models could predict how modifications to the this compound scaffold—for instance, changing substituents on the pyridine ring—would impact its biological efficacy.

Table 3: Examples of Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to participate in charge-transfer interactions. |

| Steric | Molecular Volume | Describes the size and shape of the molecule, important for receptor fitting. |

| Hydrophobic | LogP (Partition Coefficient) | Measures the molecule's lipophilicity, affecting membrane permeability. |

| Topological | Wiener Index | A numerical representation of molecular branching and connectivity. |

Reactivity, Functionalization, and Derivative Chemistry of N 5 Nitropyridin 2 Yl Methanesulfonamide

Modifications of the Nitropyridine Moiety in N-(5-nitropyridin-2-yl)methanesulfonamide

The nitropyridine portion of the molecule is a primary site for chemical transformation, dominated by the reactivity of the nitro group and the inherent electronic properties of the pyridine (B92270) ring.

The nitro group is one of the most readily transformable functional groups on the this compound scaffold. Its reduction is a critical step in the synthesis of various derivatives, most notably the corresponding aniline, N-(5-aminopyridin-2-yl)methanesulfonamide. This transformation significantly alters the electronic properties of the pyridine ring, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. masterorganicchemistry.com

The reduction of aromatic nitro compounds is a well-established process in organic chemistry, and numerous methods are applicable. wikipedia.org The reaction proceeds in a stepwise manner, potentially allowing for the isolation of intermediate products such as nitroso and hydroxylamine (B1172632) derivatives under controlled conditions. google.comnih.gov However, the most common objective is the complete reduction to the amine. wikipedia.org

A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other functional groups and the desired selectivity. masterorganicchemistry.com Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.comwikipedia.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Product | Notes |

| H₂, Pd/C, PtO₂, or Raney Ni | Amine | A widely used, efficient method for complete reduction. masterorganicchemistry.comwikipedia.org |

| Fe, Sn, or Zn in acidic medium (e.g., HCl) | Amine | A classic and robust method for large-scale reductions. masterorganicchemistry.com |

| Tin(II) chloride (SnCl₂) | Amine | A milder alternative, useful for substrates sensitive to strong acids. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine | Can offer selectivity in the presence of other reducible groups. wikipedia.org |

| Zinc in aqueous NH₄Cl | Hydroxylamine | Allows for the isolation of the hydroxylamine intermediate. wikipedia.org |

The reduction of the nitro group to an amine dramatically changes the reactivity of the pyridine ring, making it more susceptible to electrophilic attack and enabling further derivatization, such as diazotization and subsequent Sandmeyer reactions.

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or sulfonation, are fundamentally challenging on the pyridine ring of this compound. masterorganicchemistry.com This low reactivity stems from several combined factors.

Firstly, the pyridine ring itself is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles compared to benzene. Secondly, the reaction conditions for many EAS reactions involve strong acids. masterorganicchemistry.com In such an environment, the pyridine nitrogen atom becomes protonated, forming a pyridinium (B92312) ion. This positive charge further and strongly deactivates the ring system against electrophilic attack. rsc.org Studies have indicated that the EAS nitration of pyridine in a strongly acidic medium does not proceed due to the complete conversion of pyridine into the deactivated protonated form. rsc.org

Finally, the existing substituents on the ring in this compound—the nitro group at the 5-position and the methanesulfonamide (B31651) group at the 2-position—are both powerful electron-withdrawing and deactivating groups. Their presence further diminishes the electron density of the pyridine ring, making it exceptionally resistant to conventional electrophilic aromatic substitution reactions. Consequently, direct functionalization of the C-H bonds on the pyridine ring via this pathway is generally not a viable synthetic strategy.

Modifications of the Methanesulfonamide Moiety in this compound

The methanesulfonamide group offers alternative sites for functionalization, primarily at the sulfonamide nitrogen and, to a lesser extent, the methyl group.

The nitrogen atom of the sulfonamide group possesses a proton that can be removed by a base, generating a nucleophilic sulfonamide anion. This anion can then react with various electrophiles, allowing for N-alkylation and N-acylation. These reactions are important for modifying the steric and electronic properties of the sulfonamide linker. researchgate.net

N-Acylation: The acylation of sulfonamides can be effectively carried out using N-acylbenzotriazoles in the presence of a strong base like sodium hydride (NaH). researchgate.netsemanticscholar.org This method is advantageous as N-acylbenzotriazoles are stable and readily prepared from the corresponding carboxylic acids. researchgate.net The reaction proceeds by deprotonation of the sulfonamide followed by nucleophilic attack on the acyl carbon of the N-acylbenzotriazole.

N-Alkylation: Similarly, N-alkylation can be achieved by treating the sulfonamide with a base to form the anion, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This transformation is a common strategy in medicinal chemistry for the synthesis of tertiary amides and sulfonamides. researchgate.net

Table 2: Potential Reagents for N-Alkylation and N-Acylation

| Reaction Type | Reagents | Product Type |

| N-Acylation | 1. NaH 2. R-CO-Bt (N-acylbenzotriazole) | N-acylsulfonamide |

| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. R-X (Alkyl halide) | N-alkylsulfonamide |

Substitution Reactions on the Methyl Group of the Methanesulfonamide in this compound

Direct substitution reactions on the methyl group of the methanesulfonamide moiety are generally difficult and not commonly reported. The C-H bonds of this methyl group are not significantly acidic and lack inherent reactivity toward nucleophilic or electrophilic attack under standard conditions. Unlike a methyl group attached to a carbonyl (as in a ketone), the sulfonyl group does not sufficiently acidify the adjacent protons to allow for easy deprotonation with common bases. While reaction with exceptionally strong bases could potentially generate a carbanion for subsequent reaction, this is not a typical or efficient pathway for functionalization. Therefore, this position is generally considered inert to most synthetic transformations.

Cyclization and Rearrangement Reactions Involving this compound

The N-(5-nitropyridin-2-yl) scaffold can participate in more complex reactions, including cyclizations and rearrangements, particularly when incorporated into a larger molecular framework designed for such transformations. Research has shown that related structures can undergo base-induced rearrangements to form fused heterocyclic systems.

For example, compounds containing a 2-(5-nitropyrid-2-yl) group attached to the nitrogen of a 3-aminoisoxazol-5(2H)-one derivative have been shown to rearrange in the presence of triethylamine (B128534). nih.gov This reaction can lead to the formation of either imidazo[1,2-a]pyridines or 2-pyridylaminoindoles, depending on the other substituents present on the molecule. nih.gov These types of rearrangements highlight the potential of the 2-amino-5-nitropyridine (B18323) substructure to act as a building block for the synthesis of more complex, fused heterocyclic compounds, which are of significant interest in pharmaceutical research. nih.gov Such transformations typically proceed through a series of steps involving base-mediated ring opening and subsequent intramolecular cyclization.

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct palladium-catalyzed cross-coupling reactions on the this compound scaffold itself are not extensively documented in readily available literature, the principles of these reactions can be applied to its derivatives. The pyridine ring and the sulfonamide group offer potential sites for modification, allowing for the introduction of functional groups amenable to these powerful catalytic methods.

The primary approach involves the synthesis of halogenated or otherwise activated derivatives of this compound. These precursors can then participate in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Such strategies would allow for the construction of a diverse library of novel compounds with potential applications in medicinal chemistry and materials science.

For instance, a bromo or iodo substituent could be introduced onto the pyridine ring, creating a suitable electrophile for cross-coupling. Subsequent reactions with boronic acids (Suzuki-Miyaura), terminal alkynes (Sonogashira), or amines (Buchwald-Hartwig) would lead to the formation of new carbon-carbon and carbon-nitrogen bonds at that position. The electron-withdrawing nature of the nitro group on the pyridine ring can influence the reactivity of these derivatives in such transformations.

The following table outlines hypothetical, yet chemically plausible, palladium-catalyzed cross-coupling reactions involving a generic halo-derivative of this compound. These examples are based on well-established palladium-catalyzed methodologies for similar heterocyclic systems.

| Reaction Type | Reactant 1 (Derivative) | Reactant 2 | Palladium Catalyst | Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | N-(3-bromo-5-nitropyridin-2-yl)methanesulfonamide | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | N-(5-nitro-3-phenylpyridin-2-yl)methanesulfonamide |

| Sonogashira | N-(3-iodo-5-nitropyridin-2-yl)methanesulfonamide | Phenylacetylene | PdCl₂(PPh₃)₂ | - | CuI, Et₃N | THF | N-(5-nitro-3-(phenylethynyl)pyridin-2-yl)methanesulfonamide |

| Buchwald-Hartwig | N-(3-bromo-5-nitropyridin-2-yl)methanesulfonamide | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | N-(5-nitro-3-(morpholin-4-yl)pyridin-2-yl)methanesulfonamide |

Detailed research into the synthesis and reactivity of halogenated this compound derivatives is required to fully explore the scope and limitations of these palladium-catalyzed transformations. The optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be crucial for achieving high yields and purity of the desired cross-coupled products. The electronic properties of the this compound core are expected to play a significant role in the outcome of these reactions.

Mechanistic Studies of N 5 Nitropyridin 2 Yl Methanesulfonamide in Biological Systems in Vitro Focus

Identification of Molecular Targets for N-(5-nitropyridin-2-yl)methanesulfonamide

Comprehensive searches of publicly available scientific literature and databases did not yield specific in vitro studies identifying the direct molecular targets of this compound. The following subsections detail the lack of available data in key areas of molecular target identification.

Enzyme Inhibition and Activation Studies of this compound (e.g., JAK2, FAK, PI3K)

There is no specific information available in the reviewed scientific literature regarding the direct enzymatic inhibition or activation by this compound on kinases such as Janus kinase 2 (JAK2), Focal Adhesion Kinase (FAK), or Phosphoinositide 3-kinase (PI3K). Kinase screening panels are a common method to assess the selectivity and potency of compounds against a wide range of kinases. However, the results of such screenings for this compound have not been publicly disclosed.

Receptor Binding and Modulation by this compound

Specific data from receptor binding assays for this compound are not available in the public domain. Therefore, its affinity for specific receptors and any potential agonistic, antagonistic, or allosteric modulatory effects remain uncharacterized. Radioligand binding assays are a standard method to determine the binding affinity of a compound to a receptor, but no such studies have been published for this particular compound.

Protein-Ligand Interaction Analysis of this compound

Detailed protein-ligand interaction analyses, such as those derived from X-ray crystallography, NMR spectroscopy, or computational molecular docking studies, are not available for this compound. These analyses are crucial for understanding the specific molecular interactions that govern the binding of a ligand to its protein target.

Cellular Pathway Modulation by this compound

While direct studies on this compound are lacking, research on a structurally related compound, (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide, hereafter referred to as TL-77, provides insights into the potential cellular pathway modulation of this class of molecules. It is important to note that the following data pertains to TL-77 and not this compound.

Investigation of Apoptotic Pathways Affected by this compound in Cell Lines

Studies on the related compound TL-77 have shown that it can induce apoptosis in cancer cell lines. The mechanism of apoptosis induction involves the modulation of B-cell lymphoma 2 (Bcl-2) family proteins and the activation of caspases. Specifically, treatment with TL-77 led to the downregulation of the anti-apoptotic proteins Bid, Bcl-xl, and Mcl-1, which was accompanied by the stimulation of caspase activation.

Table 1: Effects of TL-77 on Apoptotic Signaling Pathways

| Cell Line | Effect on Bcl-2 Family Proteins | Caspase Activation |

| HCT-116 | Downregulation of Bid, Bcl-xl, Mcl-1 | Stimulated |

| A2780 | Downregulation of Bid, Bcl-xl, Mcl-1 | Stimulated |

This data is for the structurally related compound TL-77.

Effects of this compound on Cell Cycle Regulation in Specific Cell Models

The structurally related compound TL-77 has been observed to cause a significant G2/M arrest in the cell cycle of cancer cells, which is followed by the onset of apoptosis. This suggests an interference with the mitotic spindle assembly. In cell-free conditions, TL-77 was found to potently inhibit tubulin polymerization. The effects on the cell cycle were associated with the induction of DNA damage, inhibition of Cdc25C phosphorylation, and a subsequent inhibition of cyclin B1.

Table 2: Cell Cycle Effects of TL-77 in Cancer Cell Lines

| Cell Line | Primary Effect on Cell Cycle | Associated Molecular Events |

| HCT-116 | G2/M Arrest | Inhibition of tubulin polymerization, DNA damage, inhibition of Cdc25C phosphorylation, inhibition of cyclin B1 |

| A2780 | G2/M Arrest | Inhibition of tubulin polymerization, DNA damage, inhibition of Cdc25C phosphorylation, inhibition of cyclin B1 |

This data is for the structurally related compound TL-77.

In Vitro Efficacy Assessments of this compound

Biophysical Techniques for Studying this compound Interactions

The elucidation of the molecular interactions between a compound and its biological targets is fundamental to understanding its mechanism of action. For this compound, a comprehensive biophysical characterization would be essential to identify its binding partners, quantify the energetics of these interactions, and provide a structural basis for its activity. While specific studies employing biophysical techniques on this compound are not extensively documented in publicly available literature, this section outlines the key biophysical methods that would be instrumental in such investigations.

A variety of powerful biophysical techniques are available to study the interactions of small molecules like this compound with proteins and other biological macromolecules. These methods provide critical data on binding affinity, thermodynamics, kinetics, and the precise structural details of the interaction.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a highly effective method for the quantitative determination of the thermodynamic parameters of binding interactions. This technique directly measures the heat released or absorbed during the binding event of a small molecule to a macromolecule.

In a hypothetical ITC experiment to study the interaction of this compound with a potential protein target, a solution of the compound would be titrated into a solution containing the protein. The resulting heat changes would be measured, allowing for the direct determination of the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry of the interaction (n). From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated. This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. It is particularly valuable for determining the kinetics of binding, including the association (kon) and dissociation (koff) rate constants.

To investigate the interaction of this compound using SPR, a putative protein target would be immobilized on a sensor chip. A solution of this compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected by the instrument. This allows for the real-time monitoring of the binding and dissociation phases, providing detailed kinetic information in addition to the binding affinity.

X-ray Crystallography

X-ray crystallography is an indispensable tool for determining the three-dimensional structure of molecules at atomic resolution. cymitquimica.com When applied to a protein-ligand complex, it can reveal the precise binding mode of the ligand and the specific molecular interactions that stabilize the complex.

Should a stable complex of this compound and a protein target be successfully crystallized, X-ray diffraction analysis would provide a detailed atomic-level picture of the binding site. This would allow for the visualization of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the compound and the protein. Such structural information is invaluable for understanding the basis of molecular recognition and for guiding structure-based drug design efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying biomolecular interactions in solution. It can provide information on binding affinity, identify the binding site on the protein, and characterize any conformational changes that occur upon ligand binding.

Techniques such as Chemical Shift Perturbation (CSP) mapping could be employed. In such an experiment, an NMR spectrum of the protein target would be acquired in the presence and absence of this compound. Changes in the chemical shifts of specific amino acid residues upon addition of the compound would indicate their involvement in the binding interaction, thereby mapping the binding site on the protein surface.

The table below summarizes the key information that can be obtained from each of these biophysical techniques in the context of studying the interactions of this compound.

| Technique | Information Obtained |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) |

| Surface Plasmon Resonance (SPR) | Binding Affinity (Kd), Association Rate (kon), Dissociation Rate (koff) |

| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex, precise binding mode |

| Nuclear Magnetic Resonance (NMR) | Binding site mapping, conformational changes, binding affinity |

Advanced Applications and Future Research Directions for N 5 Nitropyridin 2 Yl Methanesulfonamide

Potential as a Research Tool in Chemical Biology

The N-(5-nitropyridin-2-yl)methanesulfonamide scaffold holds considerable promise as a versatile research tool in chemical biology. The nitropyridine core is a recognized pharmacophore present in numerous biologically active molecules. nih.gov This intrinsic bioactivity suggests that this compound could be employed to modulate and study various cellular processes.

As a chemical probe, this compound could be utilized to investigate the function of specific proteins and pathways. By interacting with its biological targets, it can help in the elucidation of complex cellular mechanisms. Target identification and validation are crucial steps in this process, and modern chemical biology offers a range of techniques to achieve this, including affinity chromatography and mass spectrometry-based proteomics. nih.gov The development of activity-based probes (ABPs) derived from this compound could enable the specific labeling and visualization of active enzymes within a complex biological system, providing valuable insights into their functional state. nih.govnih.gov

The methanesulfonamide (B31651) group can also contribute to the compound's utility as a research tool. Sulfonamides are known to interact with a variety of enzymes, and this interaction can be harnessed for target identification and characterization. The interplay between the nitropyridine and methanesulfonamide moieties may result in unique biological activities, making it a valuable tool for exploring novel biological space.

| Potential Application in Chemical Biology | Methodological Approach | Expected Outcome |

| Target Identification | Affinity Chromatography, Mass Spectrometry | Identification of protein binding partners |

| Enzyme Activity Profiling | Activity-Based Protein Profiling (ABPP) | In-situ labeling and functional analysis of target enzymes |

| Pathway Elucidation | Cellular Assays, High-Content Imaging | Understanding the role of the compound in cellular signaling |

Development of this compound as a Molecular Probe

The structural characteristics of this compound make it an attractive candidate for development into a molecular probe for bioimaging and diagnostics. The pyridine (B92270) ring system is a common feature in fluorescent sensors for various analytes, including metal ions. mdpi.com By strategic modification of the this compound scaffold, it is conceivable to create fluorescent probes with high sensitivity and selectivity.

One approach involves the introduction of a fluorophore into the molecule. The synthesis of fluorescent derivatives of pyridine and pyrimidine (B1678525) has been successfully demonstrated, paving the way for similar modifications to this compound. mdpi.com The inherent photophysical properties of the nitropyridine moiety itself could also be exploited, as some nitropyridine derivatives have been shown to possess fluorescent properties. nih.gov The development of such probes would enable the visualization and tracking of biological processes in real-time, offering a powerful tool for both basic research and clinical diagnostics. sciforum.net

Furthermore, the compound could be developed into an activity-based probe by incorporating a reactive group that can covalently bind to the active site of its target enzyme. upenn.eduubiqbio.com This would allow for the specific detection of enzyme activity in cells and tissues, which is particularly valuable in the study of disease states where enzyme dysregulation is a common feature.

Integration of this compound into Combinatorial Libraries

Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis and screening of large numbers of compounds. The this compound scaffold is well-suited for integration into combinatorial libraries due to its synthetic tractability and the presence of multiple points for diversification.

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. mdpi.com By using this compound as a core structure, a diverse library of analogs can be generated by introducing a variety of substituents at different positions on the pyridine ring and the sulfonamide group. This "libraries from libraries" approach allows for the efficient creation of diverse chemical entities with distinct physical and chemical properties. nih.gov

Microwave-assisted synthesis has been shown to be an effective method for the rapid generation of libraries based on the 5-nitropyridin-2-yl scaffold. nih.gov Such libraries can then be screened against a wide range of biological targets to identify novel hits for drug development. The structural information gained from these screenings can then be used to design more focused libraries, accelerating the lead optimization process.

Computational Design and Discovery of Next-Generation this compound Derivatives

Computational methods play an increasingly important role in modern drug discovery, enabling the rational design of new molecules with improved potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of this compound derivatives with their biological activity. ekb.egnih.govmedwinpublishers.comscispace.com These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates.

Molecular docking simulations can provide insights into the binding mode of this compound and its derivatives with their biological targets. This information is invaluable for understanding the molecular basis of their activity and for designing new analogs with enhanced binding affinity. By combining 3D-QSAR, molecular docking, and molecular dynamics simulations, it is possible to design novel pyrimidine-sulfonamide hybrids with selective inhibitory activity against specific targets. nih.gov

The concept of "scaffold hopping" can also be applied, where the core structure of this compound is replaced with other chemical motifs that maintain the key pharmacophoric features. researchgate.net This approach can lead to the discovery of novel chemotypes with improved drug-like properties. nih.gov

| Computational Approach | Application | Desired Outcome |

| QSAR | Predicting biological activity of derivatives | Identification of key structural features for activity |

| Molecular Docking | Simulating binding to target proteins | Understanding binding interactions and guiding lead optimization |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex | Assessing the stability of binding interactions |

| Scaffold Hopping | Discovering novel chemical scaffolds | Identification of new chemotypes with improved properties |

Unexplored Reactivity Patterns and Synthetic Pathways for this compound

While the synthesis of this compound itself is likely achievable through established methods for the synthesis of nitropyridines and sulfonamides, there remains a vast landscape of unexplored reactivity patterns and synthetic pathways for this compound and its derivatives. researchgate.net The presence of the nitro group on the pyridine ring significantly influences its reactivity, making it susceptible to nucleophilic substitution reactions. nih.gov

The ipso-substitution of the nitro group in 5-nitropyridines has been reported, offering a potential route for further functionalization of the this compound scaffold. magritek.com The reactivity of the nitro group can also be harnessed in cycloaddition reactions to construct more complex heterocyclic systems. nih.gov

Exploring novel synthetic routes, such as those utilizing microwave-assisted synthesis or one-pot multi-component reactions, could lead to more efficient and environmentally friendly methods for the preparation of this compound and its analogs. nih.govresearchgate.net The development of new synthetic methodologies will not only facilitate the synthesis of diverse libraries for biological screening but also open up new avenues for the chemical modification of this promising scaffold. researchgate.net

Elucidation of Novel Biological Mechanisms Modulated by this compound

The elucidation of novel biological mechanisms is a cornerstone of drug discovery and chemical biology. Given the biological activities of related nitropyridine and methanesulfonamide compounds, it is highly probable that this compound modulates key cellular pathways. For instance, a methanesulfonamide derivative containing a substituted pyridine has been shown to exhibit antitumor activity through the inhibition of tubulin polymerization and induction of apoptosis. nih.gov

Future research should focus on identifying the specific biological targets of this compound and elucidating its mechanism of action. nih.gov This can be achieved through a combination of target identification strategies, such as those mentioned in Section 7.1, and detailed cellular and biochemical assays. mdpi.com Understanding how this compound interacts with its biological targets at a molecular level will be crucial for its development as a therapeutic agent or a research tool.

The investigation of its effects on various signaling pathways, such as those involved in cancer cell proliferation, survival, and metastasis, could reveal novel therapeutic opportunities. Furthermore, exploring its potential as an inhibitor of enzymes that are dysregulated in disease, such as kinases or proteases, could lead to the development of targeted therapies with improved efficacy and reduced side effects. The biological activity of methanesulfonamide and N-methanesulfonyl pyrrole-substituted compounds as HMG-CoA reductase inhibitors also suggests a potential role in cardiovascular disease research. nih.gov

Conclusion and Outlook on N 5 Nitropyridin 2 Yl Methanesulfonamide Research

Summary of Key Findings in N-(5-nitropyridin-2-yl)methanesulfonamide Research

A thorough search of scientific databases yields no significant, specific research findings for this compound. While the broader classes of nitropyridines and sulfonamides are extensively studied, this particular combination of moieties has not been the subject of dedicated published research. General knowledge suggests that the nitropyridine group can act as a key building block in the synthesis of various biologically active molecules. cymitquimica.comontosight.ai The sulfonamide functional group is a well-established pharmacophore present in numerous antibacterial, anti-inflammatory, and anticancer drugs. mdpi.comdundee.ac.uk However, without specific studies, any potential biological activity of this compound remains speculative.

Remaining Challenges and Open Questions in this compound Chemistry and Biology

Given the absence of foundational research, the entire field of this compound chemistry and biology is an open question. Key challenges and unanswered questions include:

Synthesis: While general methods for the synthesis of nitropyridines and sulfonamides exist, the optimal and most efficient synthetic route for this compound has not been described or optimized in the literature. Challenges in the functionalization of the pyridine (B92270) ring, particularly at specific positions, can be a hurdle in synthetic chemistry. researchgate.net

Chemical Properties: Detailed characterization of its physicochemical properties, such as solubility, stability, and reactivity, is not publicly available.

Biological Activity: The primary open question is whether this compound possesses any significant biological activity. Screening this compound against various biological targets would be the first step to understanding its potential.

Mechanism of Action: Should any biological activity be discovered, elucidating its mechanism of action would be a crucial and challenging endeavor.

Structure-Activity Relationships (SAR): Without any activity data, no SAR studies can be performed.

Broader Implications of this compound Research for Medicinal Chemistry and Chemical Biology

While direct research on this compound is lacking, the study of such a molecule could have broader implications for medicinal chemistry and chemical biology. The combination of a nitropyridine moiety, which can influence biological activity and serve as a synthetic handle, with the proven sulfonamide pharmacophore makes this and similar compounds potentially interesting for drug discovery. mdpi.commdpi.com

Future research on this compound could contribute to:

Expansion of Chemical Space: The synthesis and evaluation of novel nitropyridine-based sulfonamides would expand the available chemical space for drug discovery programs.

Discovery of New Bioactive Scaffolds: Investigation into the biological properties of this compound could lead to the identification of a new scaffold with therapeutic potential.

Understanding of Structure-Activity Relationships: Should a family of related compounds be synthesized and tested, it would provide valuable data for understanding the structure-activity relationships of nitropyridine sulfonamides.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-(5-nitropyridin-2-yl)methanesulfonamide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust or aerosols.

- Spill Management : Collect spills using non-combustible absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid dispersal into waterways .

- First Aid : In case of contact, rinse skin with water for 15 minutes; for eye exposure, irrigate immediately and seek medical attention .

Q. How can the purity and structural integrity of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR spectra for characteristic peaks. For example, the sulfonamide group (-SONH-) typically shows deshielded protons (~10–12 ppm) .

- IR Spectroscopy : Confirm the presence of sulfonamide S=O stretches (1320–1160 cm) and nitro (NO) stretches (~1520–1350 cm) .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns consistent with the molecular formula.

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer :

- Key Reaction : React 5-nitro-2-aminopyridine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Reaction Conditions : Conduct the reaction under anhydrous conditions in dichloromethane or THF at 0–5°C to minimize side reactions.

- Purification : Isolate the product via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation or low-temperature (e.g., 100 K) data collection to mitigate thermal motion artifacts .

- Refinement : Employ SHELXL for least-squares refinement, addressing potential twinning or disorder in the nitro or sulfonamide groups. Typical R-factors for similar sulfonamides range from 0.035–0.065 .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O or O–H···O) using software like Mercury to understand packing motifs .

Q. How does the nitro group influence the compound’s stability and reactivity under varying pH conditions?

- Methodological Answer :

- Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH) and monitor via HPLC. The nitro group may undergo reduction under acidic/basic conditions, forming amine derivatives .

- Reactivity : Assess compatibility with oxidizing/reducing agents. For example, avoid strong oxidizers (e.g., KMnO) to prevent decomposition into NO, CO, or CO .

Q. What computational approaches predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) based on structural analogs like nimesulide. Key parameters include binding affinity (ΔG) and hydrogen-bonding networks .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and nitro group electron-withdrawing effects .

Q. Which analytical methods are optimal for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-UV/Vis : Use a C18 column (250 × 4.6 mm, 5 µm) with isocratic elution (acetonitrile:phosphate buffer pH 3.0, 40:60) at 254 nm. Retention times for impurities (e.g., unreacted 5-nitro-2-aminopyridine) should be validated .

- LC-MS/MS : Employ electrospray ionization (ESI) in negative mode to detect sulfonic acid derivatives (m/z 245–250) with a limit of quantification (LOQ) < 0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.